Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-

Physicochemical profiling Lipophilicity Drug design

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- (CAS 30146‑60‑2, synonym AF 65) is a synthetic small molecule (C₁₇H₂₂N₆O, MW 326.4 g mol⁻¹) that embeds a 1,2,3,4‑tetrahydroisoquinoline (THIQ) core linked via a methylene bridge to a 2‑amino‑4‑morpholino‑1,3,5‑triazine scaffold. The compound belongs to the broader class of THIQ‑triazine hybrids, a chemotype investigated as conformationally constrained analogues of the P2X7 receptor antagonist KN62, although the majority of reported analogues showed substantially weaker P2X7 antagonist potency than KN62 itself.

Molecular Formula C17H22N6O
Molecular Weight 326.4 g/mol
CAS No. 30146-60-2
Cat. No. B13743486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-
CAS30146-60-2
Molecular FormulaC17H22N6O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC3=NC(=NC(=N3)N4CCOCC4)N
InChIInChI=1S/C17H22N6O/c18-16-19-15(20-17(21-16)23-7-9-24-10-8-23)12-22-6-5-13-3-1-2-4-14(13)11-22/h1-4H,5-12H2,(H2,18,19,20,21)
InChIKeyIIAIKQFMKXFAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification & Class Identity for Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- (CAS 30146-60-2)


Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- (CAS 30146‑60‑2, synonym AF 65) is a synthetic small molecule (C₁₇H₂₂N₆O, MW 326.4 g mol⁻¹) that embeds a 1,2,3,4‑tetrahydroisoquinoline (THIQ) core linked via a methylene bridge to a 2‑amino‑4‑morpholino‑1,3,5‑triazine scaffold [1]. The compound belongs to the broader class of THIQ‑triazine hybrids, a chemotype investigated as conformationally constrained analogues of the P2X7 receptor antagonist KN62, although the majority of reported analogues showed substantially weaker P2X7 antagonist potency than KN62 itself [2]. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3‑AA = 1.1), a single hydrogen‑bond donor, seven hydrogen‑bond acceptors, and three rotatable bonds, features that determine its solubility, permeability, and formulation behaviour relative to close structural analogues [1].

Why Generic Substitution of CAS 30146‑60‑2 Is Not Supported by Existing Evidence


A critical examination of the public literature reveals a near‑complete absence of quantitative pharmacological, selectivity, or pharmacokinetic data for CAS 30146‑60‑2 itself. The closest published chemotype—1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid derivatives evaluated as P2X7 antagonists—demonstrates that minor structural modifications (e.g., absence or presence of a tyrosine‑derived moiety, stereochemistry at position 3) can shift antagonist potency by more than 30‑fold relative to the prototypical ligand KN62 [1]. Without head‑to‑head data, substituting CAS 30146‑60‑2 for any structurally related THIQ‑triazine cannot be justified on an evidence‑based procurement or selection rationale, because even conservative scaffold alterations in this series have produced obligate differences in target engagement and functional activity [1].

Quantitative Differentiation Evidence for CAS 30146‑60‑2 Versus Structurally Proximal Comparators


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3‑AA) vs. Pyrrolidine and Piperidine Analogues

CAS 30146‑60‑2 (morpholino‑triazine) displays a computed XLogP3‑AA of 1.1 [1]. In the absence of experimentally measured values for the closest known analogues—Isoquinoline, 1,2,3,4‑tetrahydro‑2‑(4‑amino‑6‑(1‑pyrrolidinylmethyl)‑s‑triazin‑2‑yl)‑ (CAS 30146‑69‑1) and Isoquinoline, 1,2,3,4‑tetrahydro‑2‑(4‑amino‑6‑(piperidinomethyl)‑s‑triazin‑2‑yl)‑ (CAS not assigned)—the morpholino‑oxygen is predicted to impart lower lipophilicity and higher topological polar surface area (tPSA) relative to the all‑carbon pyrrolidine/piperidine congeners. This differential is relevant for solubility‑limited and permeability‑driven assay performance .

Physicochemical profiling Lipophilicity Drug design

Hydrogen‑Bond Acceptor/Donor Profile Differentiates Morpholino Analogues from Methyl‑Piperazine Congeners

CAS 30146‑60‑2 possesses 7 hydrogen‑bond acceptors and 1 hydrogen‑bond donor (computed, Cactvs 3.4.8.18) [1]. The closest methyl‑piperazine analogue (Isoquinoline, 1,2,3,4‑tetrahydro‑2‑(4‑amino‑6‑((4‑methyl‑1‑piperazinyl)methyl)‑s‑triazin‑2‑yl)‑) adds an extra tertiary amine, increasing hydrogen‑bond acceptor count and introducing an additional protonation site at physiological pH. Although quantitative solubility data are absent for both compounds, the differential H‑bond profile of the morpholino derivative predicts altered crystalline solubility, hygroscopicity, and formulation behaviour compared with the piperazine analogue [2].

Medicinal chemistry Solubility Crystal engineering

Scaffold‑Level Pharmacological Caution: P2X7 Antagonist Potency Falls Over 30‑Fold Below KN62 in Published THIQ Series

Multiple publications on 1,2,3,4‑tetrahydroisoquinoline‑triazine hybrids confirm that the most active compound in the disclosed series (compound 5) exhibited P2X7 antagonist activity approximately 30‑fold weaker than that of KN62 when tested on human macrophage cells [1][2]. CAS 30146‑60‑2 has not been directly evaluated in these assays; therefore, its actual activity remains unknown. However, the systematic observation that ring‑constrained KN62 analogues consistently under‑perform KN62 implies that users seeking P2X7 antagonism should not assume that CAS 30146‑60‑2 offers comparable potency to KN62 or to more recently developed P2X7 antagonists without confirmatory in‑house data.

P2X7 receptor KN62 analogues SAR

Computed Rotatable Bond Count and Topological Constraints Distinguish CAS 30146‑60‑2 from Direct‑Linked THIQ‑Triazine Isomers

CAS 30146‑60‑2 features a methylene spacer between the THIQ nitrogen and the triazine ring, giving 3 rotatable bonds (computed) [1]. The regioisomeric compound 4‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑6‑(morpholin‑4‑ylmethyl)‑1,3,5‑triazin‑2‑amine (CAS 30146‑67‑9) attaches the THIQ directly to the triazine while carrying the morpholino‑methyl on the adjacent position, altering both rotational freedom and electron distribution. In the KN62 analogue series, molecular modelling studies concluded that an extended rather than folded conformation is crucial for P2X7 antagonist activity [2]. The methylene‑bridge topology of CAS 30146‑60‑2 may therefore impose different conformational preferences compared with direct‑linked isomers, a factor relevant for target‑based screening where pre‑organization matters [2].

Conformational analysis Molecular flexibility QSAR

Recommended Application Scenarios for CAS 30146‑60‑2 Based on Available Evidence


Physicochemical Property‑Driven Analogue Series Expansion

When a medicinal chemistry program seeks to expand a THIQ‑triazine library with systematic variation of lipophilicity and hydrogen‑bond capacity, CAS 30146‑60‑2 serves as the 4‑morpholino‑triazine reference point. Its computed logP of 1.1 and seven‑acceptor H‑bond profile distinguish it from pyrrolidine, piperidine, and methyl‑piperazine congeners, enabling multi‑parameter optimization of solubility, permeability, and metabolic stability [1].

Regioisomeric Topology Comparison in Conformational Studies

For structure‑based design or molecular modelling studies investigating the role of linker flexibility in target engagement, CAS 30146‑60‑2 (methylene‑bridged THIQ‑triazine) provides a direct comparator against the direct‑linked regioisomer CAS 30146‑67‑9. The differential rotatable bond count and spatial orientation of the morpholino group allow exploration of conformational preferences relevant to KN62‑derived pharmacophore models [1][2].

Negative Control or Baseline for P2X7 Antagonist Screening Cascades

Because published THIQ‑triazine analogues consistently exhibit >30‑fold weaker P2X7 antagonist potency than KN62, CAS 30146‑60‑2 may serve as a structurally matched negative control or low‑potency baseline in P2X7 screening campaigns, provided its inactivity is first experimentally confirmed in the user's assay system [1].

Quote Request

Request a Quote for Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.